5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine
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Overview
Description
5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine is a complex organic compound that features a benzothiazole moiety linked to a furan ring via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the Ethenyl Bridge: The ethenyl bridge can be introduced through a Heck coupling reaction between the nitro-substituted benzothiazole and a suitable vinyl halide.
Attachment of the Furan Ring: The final step involves the reaction of the ethenyl-substituted benzothiazole with N,N-dimethylfuran-2-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitrobenzothiazole: Similar structure but lacks the ethenyl bridge and furan ring.
N,N-Dimethylfuran-2-amine: Similar structure but lacks the benzothiazole moiety.
5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-furan-2-amine: Similar structure but lacks the dimethylamino group.
Uniqueness
5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine is unique due to the presence of both the benzothiazole and furan moieties, as well as the nitro and dimethylamino groups. This combination of functional groups imparts unique electronic and chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
919285-59-9 |
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Molecular Formula |
C15H12N4O5S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-[2-(4,6-dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine |
InChI |
InChI=1S/C15H12N4O5S/c1-17(2)14-6-4-10(24-14)3-5-13-16-15-11(19(22)23)7-9(18(20)21)8-12(15)25-13/h3-8H,1-2H3 |
InChI Key |
HBWNRHFZYWHKIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=CC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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